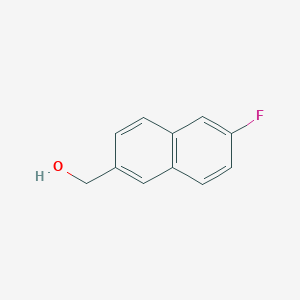

(6-Fluoronaphthalen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-fluoronaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSYNZQYIYTKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of (6-Fluoronaphthalen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for (6-Fluoronaphthalen-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the molecular architecture, potential synthetic pathways, and includes a generalized experimental protocol based on established chemical principles.

Chemical Structure and Properties

This compound is a fluorinated aromatic alcohol. The presence of the fluorine atom on the naphthalene ring can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

Molecular Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 944351-48-8[1] |

| Molecular Formula | C₁₁H₉FO |

| Molecular Weight | 176.19 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a suitable carbonyl precursor. The two primary starting materials for this transformation are 6-fluoro-2-naphthaldehyde and methyl 6-fluoro-2-naphthoate. The choice of reducing agent is critical and depends on the starting material.

Synthesis Pathway

The logical flow for the synthesis of this compound is illustrated below. This pathway highlights the two primary routes from commercially available precursors.

Caption: Synthetic routes to this compound.

Experimental Protocols

Reduction of 6-fluoro-2-naphthaldehyde using Sodium Borohydride

This method is generally preferred for the reduction of aldehydes due to its mild reaction conditions and high selectivity.

Experimental Workflow:

Caption: Workflow for the reduction of 6-fluoro-2-naphthaldehyde.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 6-fluoro-2-naphthaldehyde (1 equivalent) in methanol.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reduction of Methyl 6-fluoro-2-naphthoate using Lithium Aluminum Hydride

For the reduction of an ester, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is typically required. This reaction must be carried out under anhydrous conditions.

Experimental Workflow:

Caption: Workflow for the reduction of methyl 6-fluoro-2-naphthoate.

Detailed Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the suspension to 0°C. Add a solution of methyl 6-fluoro-2-naphthoate (1 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Concentration and Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Characterization Data

While specific experimental data for this compound is not available in the searched literature, the following table presents the expected and reported spectroscopic data for structurally similar compounds. This information can be used as a reference for the characterization of the synthesized product.

Table 2: Expected and Reference Spectroscopic Data

| Technique | Expected Data for this compound | Reference Data for 1-(naphthalen-2-yl)ethan-1-ol[2] |

| ¹H NMR (CDCl₃) | δ ~4.8 (s, 2H, -CH₂OH), δ 7.2-8.0 (m, 6H, Ar-H) | δ 1.58 (d, 3H), 2.11 (br s, 1H), 5.05 (q, 1H), 7.45-7.85 (m, 7H) |

| ¹³C NMR (CDCl₃) | δ ~65 (C-CH₂OH), δ 110-140 (Ar-C) | δ 25.1, 70.4, 123.8, 125.6, 125.7, 126.1, 127.9, 128.2, 132.9, 133.3, 143.1 |

| IR (KBr) | ~3300 cm⁻¹ (O-H stretch), ~1250 cm⁻¹ (C-F stretch) | Not available |

| Mass Spec (ESI) | m/z = 177.06 [M+H]⁺ | Not available |

Conclusion

This technical guide has outlined the structure and potential synthetic pathways for this compound. While a specific, published protocol with quantitative data remains to be found, the provided generalized experimental procedures for the reduction of the corresponding aldehyde and ester precursors offer a solid foundation for its synthesis in a laboratory setting. The successful synthesis and purification of this compound will provide a valuable building block for the development of novel therapeutic agents. Further research to optimize the reaction conditions and fully characterize the final product is encouraged.

References

An In-depth Technical Guide to the Synthesis of (6-Fluoronaphthalen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to (6-Fluoronaphthalen-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a two-step sequence, commencing with the formylation of a suitable fluoronaphthalene precursor, followed by the reduction of the resulting aldehyde. This document furnishes detailed experimental protocols, quantitative data tables, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Step 1: Formylation of 2-Bromo-6-fluoronaphthalene. The synthesis begins with the introduction of a formyl group onto the naphthalene scaffold. A robust and widely used method for this transformation is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This electrophilic aromatic substitution reaction is particularly effective for electron-rich aromatic systems. An alternative, though potentially lower-yielding, approach involves a Grignard reaction of 2-bromo-6-fluoronaphthalene followed by quenching with a formylating agent like DMF.

-

Step 2: Reduction of 6-Fluoro-2-naphthaldehyde. The intermediate aldehyde is then reduced to the target primary alcohol. This is a standard carbonyl reduction that can be accomplished using various hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, offering ease of handling and high yields. A more potent, albeit more reactive, alternative is lithium aluminum hydride (LiAlH₄).

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-2-naphthaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an effective method for the formylation of 2-bromo-6-fluoronaphthalene.[1][2][3][4][5]

Reaction Mechanism:

Caption: Mechanism of the Vilsmeier-Haack formylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |

| 2-Bromo-6-fluoronaphthalene | 225.05 | - | 5.0 g | 22.2 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 20 mL | - |

| Phosphoryl chloride (POCl₃) | 153.33 | 1.645 | 3.0 mL | 32.8 |

| Dichloromethane (DCM) | 84.93 | 1.33 | 50 mL | - |

| Saturated Sodium Acetate Solution | - | - | 100 mL | - |

| Water | 18.02 | 1.00 | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | - |

Procedure:

-

To a stirred solution of 2-bromo-6-fluoronaphthalene (5.0 g, 22.2 mmol) in anhydrous N,N-dimethylformamide (20 mL) in a three-necked flask equipped with a dropping funnel and a condenser, phosphoryl chloride (3.0 mL, 32.8 mmol) is added dropwise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is heated to 90 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then cooled to room temperature and poured into a beaker containing crushed ice (100 g).

-

The mixture is neutralized by the slow addition of a saturated aqueous solution of sodium acetate.

-

The resulting mixture is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-fluoro-2-naphthaldehyde as a solid.

Expected Yield: 60-75%

Step 2: Reduction of 6-Fluoro-2-naphthaldehyde to this compound

The reduction of the aldehyde to the corresponding primary alcohol can be conveniently carried out using sodium borohydride in an alcoholic solvent.[6][7][8][9][10]

Reaction Mechanism:

Caption: Mechanism for the reduction of an aldehyde with sodium borohydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 6-Fluoro-2-naphthaldehyde | 174.17 | 3.0 g | 17.2 |

| Sodium borohydride (NaBH₄) | 37.83 | 0.98 g | 25.8 |

| Methanol (MeOH) | 32.04 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate | 88.11 | 100 mL | - |

| Anhydrous Sodium Sulfate | 120.37 | - | - |

Procedure:

-

In a round-bottom flask, 6-fluoro-2-naphthaldehyde (3.0 g, 17.2 mmol) is dissolved in methanol (50 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (0.98 g, 25.8 mmol) is added portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction is quenched by the careful addition of water (50 mL).

-

The pH of the solution is adjusted to ~7 with 1 M HCl.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL) and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Expected Yield: 85-95%

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Technique | Expected Data |

| 6-Fluoro-2-naphthaldehyde | ¹H NMR | Aromatic protons and an aldehyde proton signal (~10 ppm). |

| ¹³C NMR | Carbon signals for the naphthalene core and the aldehyde carbonyl. | |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₁H₇FO. | |

| IR Spectroscopy | Carbonyl stretching frequency (~1700 cm⁻¹). | |

| This compound | ¹H NMR | Aromatic protons, a methylene signal (~4.5-5.0 ppm), and a hydroxyl proton signal. |

| ¹³C NMR | Carbon signals for the naphthalene core and the hydroxymethyl carbon. | |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₁H₉FO. | |

| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹) and absence of the aldehyde carbonyl peak. |

Safety Considerations

-

Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium borohydride (NaBH₄): Flammable solid that reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add to protic solvents slowly and in a controlled manner.

-

Lithium aluminum hydride (LiAlH₄) (if used): Extremely reactive and pyrophoric. Reacts violently with water and protic solvents. Must be handled under an inert atmosphere (nitrogen or argon) by experienced personnel.

-

Solvents: Dichloromethane, methanol, and ethyl acetate are flammable and should be handled in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

Technical Guide: (6-Fluoronaphthalen-2-yl)methanol (CAS 944351-48-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Fluoronaphthalen-2-yl)methanol is a fluorinated aromatic alcohol that holds potential as a key intermediate in the synthesis of complex organic molecules. The introduction of a fluorine atom onto the naphthalene scaffold can significantly alter the physicochemical properties of resulting compounds, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive overview of the available technical data for this compound, including its synthesis, physical and chemical properties, and safety considerations. Given the limited availability of experimental data for this specific compound, information from closely related analogs and predicted data are included to provide a comprehensive profile.

Physicochemical Properties

Quantitative data for this compound is not widely available in peer-reviewed literature. The following tables summarize the fundamental properties of the target compound and its non-fluorinated analog, (naphthalen-2-yl)methanol, for comparison.

Table 1: General Properties

| Property | This compound | (naphthalen-2-yl)methanol (Analog) |

| CAS Number | 944351-48-8 | 1592-38-7 |

| Molecular Formula | C₁₁H₉FO | C₁₁H₁₀O |

| Molecular Weight | 176.19 g/mol | 158.20 g/mol |

| Appearance | Predicted: White to off-white solid | White solid powder[1] |

Table 2: Predicted and Experimental Physical Properties

| Property | This compound (Predicted) | (naphthalen-2-yl)methanol (Experimental) |

| Melting Point | 85-95 °C | 79-81 °C[2] |

| Boiling Point | 324.6 ± 17.0 °C at 760 mmHg[3] | 178 °C at 12 mmHg[1] |

| Density | 1.244 ± 0.06 g/cm³[3] | ~0.989 g/cm³[1] |

| LogP | 2.47 | 2.2 |

Synthesis

The most direct and common synthetic route to this compound is the reduction of the corresponding carboxylic acid, 6-fluoro-2-naphthoic acid, or its ester derivative. Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation.

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on standard lithium aluminum hydride reductions of aromatic carboxylic acids and has not been optimized for this specific substrate.

Materials:

-

6-fluoro-2-naphthoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with a stream of dry nitrogen.

-

Reagent Suspension: 1.5 g of lithium aluminum hydride is carefully added to the flask, followed by 50 mL of anhydrous THF to create a suspension.

-

Substrate Addition: 5.0 g of 6-fluoro-2-naphthoic acid is dissolved in 50 mL of anhydrous THF. This solution is then added dropwise to the stirred LiAlH₄ suspension over 30 minutes. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: The reaction flask is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of 1.5 mL of water, followed by 1.5 mL of 15% aqueous sodium hydroxide, and finally 4.5 mL of water. The mixture is stirred for an additional 30 minutes until a white granular precipitate forms.

-

Workup: The solid is removed by filtration and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data

Table 3: NMR Spectroscopic Data

| Nucleus | This compound (Predicted ¹H NMR) | (naphthalen-2-yl)methanol (Experimental ¹H NMR) |

| ¹H NMR | δ 7.90-7.80 (m, 3H), 7.55-7.45 (m, 3H), 4.85 (s, 2H), 2.50 (br s, 1H, OH) | δ 7.85 (m, 4H), 7.48 (m, 3H), 4.88 (s, 2H), 1.80 (t, 1H, OH) |

Note: Predicted spectra can vary based on the algorithm used. The provided data for the target compound is an estimation. The experimental data for the analog was obtained from publicly available databases.

Table 4: Predicted IR and MS Data for this compound

| Spectroscopy | Predicted Key Peaks/Features |

| IR (Infrared) | 3350-3450 cm⁻¹ (O-H stretch, broad), 3050-3100 cm⁻¹ (Ar C-H stretch), 1600-1620 cm⁻¹ (C=C stretch), 1250-1300 cm⁻¹ (C-F stretch), 1050-1100 cm⁻¹ (C-O stretch) |

| MS (Mass Spec.) | m/z 176.06 (M⁺), 157.05 ([M-OH]⁺), 145.05 ([M-CH₂OH]⁺) |

Applications in Drug Development

Fluorinated naphthalene derivatives are valuable building blocks in medicinal chemistry. The fluorine atom can serve several purposes:

-

Metabolic Blocking: The strong carbon-fluorine bond can prevent metabolic oxidation at that position, prolonging the half-life of a drug.

-

Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions and solubility.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.

While specific applications of this compound are not yet widely reported, its structure suggests it could be a precursor for novel therapeutic agents in areas such as oncology, neuroscience, and infectious diseases, where fluorinated aromatics have shown significant promise.

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

References

Spectroscopic and Synthetic Profile of (6-Fluoronaphthalen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for (6-Fluoronaphthalen-2-yl)methanol, a fluorinated naphthalene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in the public domain, this report combines established synthetic methodologies with predicted spectroscopic values to serve as a valuable resource for researchers.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are correlated with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | H-4 |

| ~7.85 | d | 1H | H-8 |

| ~7.80 | dd | 1H | H-5 |

| ~7.50 | s | 1H | H-1 |

| ~7.45 | dd | 1H | H-3 |

| ~7.30 | ddd | 1H | H-7 |

| ~4.80 | s | 2H | -CH₂OH |

| ~1.90 | t (broad) | 1H | -OH |

Solvent: CDCl₃. Predicted values are subject to variation based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, J ≈ 245 Hz) | C-6 (C-F) |

| ~138 | C-2 |

| ~135 | C-8a |

| ~131 | C-4a |

| ~129 (d, J ≈ 9 Hz) | C-5 |

| ~128 | C-4 |

| ~126 | C-1 |

| ~125 (d, J ≈ 4 Hz) | C-3 |

| ~119 (d, J ≈ 21 Hz) | C-7 |

| ~109 (d, J ≈ 25 Hz) | C-5 |

| ~65 | -CH₂OH |

Solvent: CDCl₃. Predicted values are subject to variation based on experimental conditions. 'd' denotes a doublet due to C-F coupling, with the predicted coupling constant (J) in Hertz.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: Predicted IR and MS Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (cm⁻¹) | 3350-3450 (O-H stretch, broad), 3050-3100 (Ar C-H stretch), 2850-2950 (-CH₂ stretch), 1600, 1500, 1470 (Ar C=C stretch), 1250-1300 (C-F stretch), 1020-1080 (C-O stretch) |

| MS (m/z) | 176 (M⁺), 157 (M⁺ - F), 147 (M⁺ - CHO), 118 |

M⁺ represents the molecular ion.

Experimental Protocols

Synthesis of this compound via Reduction of 6-Fluoro-2-naphthaldehyde

Materials:

-

6-Fluoro-2-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-2-naphthaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (a common ratio is 1:1 v/v) at room temperature.

-

To the stirring solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis of this compound via Reduction of 6-Fluoro-2-naphthoic acid

Materials:

-

6-Fluoro-2-naphthoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 6-fluoro-2-naphthoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the sequential and careful addition of deionized water, followed by 15% aqueous NaOH, and then more deionized water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathways and a general workflow for the characterization of the target compound.

Caption: Proposed synthetic routes to this compound.

Caption: General experimental workflow for synthesis and characterization.

Technical Guide: 1H NMR Spectrum of (6-Fluoronaphthalen-2-yl)methanol

Introduction

This document aims to provide a comprehensive technical overview of the proton nuclear magnetic resonance (1H NMR) spectrum of (6-Fluoronaphthalen-2-yl)methanol. 1H NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound by observing the behavior of hydrogen atoms within a magnetic field. The spectrum provides information on the different chemical environments of protons, their connectivity, and their relative numbers.

Despite a thorough search of scientific literature and chemical databases, specific experimental 1H NMR data for this compound was not publicly available at the time of this guide's compilation. Therefore, this document will present a generalized experimental protocol for acquiring such a spectrum and a template for the presentation of the data. The predicted 1H NMR spectrum is discussed based on the chemical structure, but it should be noted that actual experimental values may vary.

Predicted 1H NMR Data

The chemical structure of this compound consists of a fluoronaphthalene core with a hydroxymethyl group. The proton signals can be categorized into those from the aromatic naphthalene ring, the methylene group (-CH2-), and the hydroxyl group (-OH).

Table 1: Predicted 1H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic Protons | 7.0 - 8.0 | m (multiplet) | N/A | 6H |

| -CH₂- (Methylene) | ~4.7 | s (singlet) or d (doublet) | J(H-C-O-H) if coupled | 2H |

| -OH (Hydroxyl) | Variable (typically 1.5 - 5.0) | s (singlet) or t (triplet) | J(H-O-C-H) if coupled | 1H |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. The hydroxyl proton signal is often broad and its chemical shift is concentration and temperature-dependent. It may or may not show coupling to the methylene protons.

Experimental Protocol

The following provides a detailed, generalized methodology for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of purified this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

- Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

- The experiment is to be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

- The spectrometer is locked onto the deuterium signal of the solvent.

- The sample is shimmed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

- A standard one-dimensional proton NMR experiment is performed.

- Typical acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- The data is acquired at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

- The acquired free induction decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

- The spectrum is phase-corrected and the baseline is corrected.

- The chemical shifts of the signals are referenced to the internal standard (TMS).

- The signals are integrated to determine the relative number of protons corresponding to each resonance.

- The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are determined from the signal splitting patterns.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the 1H NMR spectrum of a chemical compound.

Caption: Workflow for 1H NMR Spectroscopy.

In-Depth Technical Guide to the 13C NMR Analysis of (6-Fluoronaphthalen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of (6-Fluoronaphthalen-2-yl)methanol, a key intermediate in various synthetic applications. The document details predicted spectral data, experimental protocols, and a logical framework for spectral interpretation, designed to assist researchers in confirming the structure and purity of this compound.

Predicted 13C NMR Data

Due to the absence of a publicly available, experimentally assigned 13C NMR spectrum for this compound, the following chemical shifts have been predicted based on established substituent effects on the naphthalene ring system. The predictions consider the electron-donating effect of the hydroxymethyl group and the electron-withdrawing and coupling effects of the fluorine atom.

The expected 13C NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts are influenced by the substituents on the naphthalene core. The hydroxymethyl group (-CH₂OH) at the C-2 position will cause a downfield shift for C-2 and influence the shifts of neighboring carbons. The fluorine atom at the C-6 position will induce a significant downfield shift for C-6 due to its high electronegativity and will also introduce C-F coupling, which can be observed as doublets in the spectrum.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 | ~127.5 | d |

| C-2 | ~138.0 | s |

| C-3 | ~125.0 | s |

| C-4 | ~128.5 | s |

| C-4a | ~133.0 | d |

| C-5 | ~115.0 | d |

| C-6 | ~162.0 | d (¹JCF) |

| C-7 | ~118.0 | d |

| C-8 | ~129.0 | d |

| C-8a | ~130.0 | d |

| -CH₂OH | ~65.0 | s |

Note: These are estimated values and may vary depending on the solvent and experimental conditions. The multiplicity "d" for aromatic carbons indicates a doublet due to coupling with the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.

Experimental Protocol for 13C NMR Analysis

A standard protocol for acquiring a high-quality 13C NMR spectrum of this compound is outlined below.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Concentration: Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The use of a deuterated solvent is crucial for the spectrometer's lock system.[1]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Nucleus: Observe ¹³C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 240 ppm (e.g., -20 to 220 ppm).

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Acquisition Time (AQ): 1-2 seconds.

-

-

Processing:

-

Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

-

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the systematic workflow for the 13C NMR analysis of this compound.

Signaling Pathway for Peak Assignment

The assignment of the carbon signals in the 13C NMR spectrum of this compound follows a logical pathway based on fundamental principles of NMR spectroscopy and known substituent effects. The diagram below outlines this decision-making process.

This technical guide provides a foundational understanding for the 13C NMR analysis of this compound. For unambiguous assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended. These advanced techniques can correlate the carbon signals with their attached protons and neighboring protons, respectively, providing definitive structural confirmation.

References

The Potent Biological Landscape of Fluoronaphthalene Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of fluoronaphthalene derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for advancing novel drug candidates.

The strategic incorporation of fluorine into the naphthalene scaffold has emerged as a powerful approach in medicinal chemistry, yielding derivatives with enhanced biological activities and improved pharmacokinetic profiles. This technical guide delves into the core aspects of fluoronaphthalene derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

I. Biological Activities of Fluoronaphthalene Derivatives

Fluoronaphthalene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Anticancer Activity

Fluorinated naphthalene-containing compounds, particularly chalcone hybrids, have shown significant cytotoxic effects against various cancer cell lines. The presence of a fluorine atom often enhances the anticancer potency compared to their non-fluorinated counterparts.

Antimicrobial Activity

Fluoronaphthalene derivatives have also been investigated for their potential as antimicrobial agents. Certain synthetic derivatives have exhibited inhibitory activity against pathogenic bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Enzyme Inhibition

A key mechanism through which fluoronaphthalene derivatives exert their biological effects is through the inhibition of specific enzymes crucial for disease progression. These include kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), as well as topoisomerases, which are vital for DNA replication and repair.

II. Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize the reported biological activities of representative fluoronaphthalene derivatives.

Table 1: Anticancer Activity of Fluoronaphthalene Derivatives (IC₅₀ values in µM)

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | Naphthalene-Chalcone | A549 (Lung) | 7.835 | [1] |

| 2 | Naphthalene-Chalcone | 4T1 (Breast) | 5.51-14.85 (µg/mL) | [2] |

| 3 | Thiazole-Naphthalene | MCF-7 (Breast) | 0.48 | [3] |

| 4 | Thiazole-Naphthalene | A549 (Lung) | 0.97 | [3] |

| 5 | Pyrazolo[3,4-d]pyrimidine | HepG-2 (Liver) | 11.5 | [4] |

| 6 | Pyrazolo[3,4-d]pyrimidine | A2780CP (Ovarian) | 11.6 | [4] |

| 7 | Naphthylchalcone | U-937 (Leukemia) | 4.7 | [3] |

| 8 | 4β-Amidotriazole-podophyllotoxin | Various | < 1 | [5] |

Table 2: Antimicrobial Activity of Fluoronaphthalene Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 9 | Naphthalimide-Thiourea | S. aureus | 0.03 - 8 | [6] |

| 10 | Naphthalimide-Thiourea | MRSA | 0.06 - 4 | [6] |

| 11 | Amino acid-naphthalene | S. pyogenes | 50 | [7] |

| 12 | Amino acid-naphthalene | P. aeruginosa | 62.5 | [7] |

| 13 | Tricyclic Flavonoid | MRSA | 1.95 | [8] |

Table 3: Enzyme Inhibitory Activity of Fluoronaphthalene Derivatives (IC₅₀ values)

| Compound ID | Derivative Type | Target Enzyme | IC₅₀ | Reference |

| 14 | Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | 0.092 µM | [4] |

| 15 | Naphthalene-Chalcone | VEGFR-2 | 0.098 µM | [1] |

| 16 | Thiazole-Naphthalene | Tubulin Polymerization | 3.3 µM | [3] |

| 17 | Benzo[a]phenazine | Topoisomerase II | 6.9 µM | [9] |

| 18 | Ciprofloxacin Derivative | Topoisomerase I/II | - | [4] |

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of representative fluoronaphthalene derivatives and the key biological assays used to evaluate their activity.

Synthesis Protocols

3.1.1 General Procedure for the Synthesis of Fluoronaphthalene Chalcones via Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde.

-

Materials: Aromatic aldehyde (e.g., 4-fluorobenzaldehyde), aromatic ketone (e.g., 1-acetylnaphthalene), sodium hydroxide (NaOH) or potassium hydroxide (KOH), and a solvent like ethanol or methanol.

-

Procedure:

-

Dissolve the aromatic ketone (1 equivalent) and aromatic aldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Slowly add an aqueous solution of the base (e.g., 10% NaOH) to the mixture while stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

-

3.1.2 Synthesis of 1-Fluoronaphthalene

A common method for the synthesis of 1-fluoronaphthalene is the Balz-Schiemann reaction.

-

Materials: 1-Naphthylamine, hydrochloric acid (HCl), sodium nitrite (NaNO₂), and fluoroboric acid (HBF₄).

-

Procedure:

-

Dissolve 1-naphthylamine in aqueous HCl.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to perform diazotization, forming the diazonium salt.

-

Add cold fluoroboric acid to the diazonium salt solution to precipitate the diazonium tetrafluoroborate salt.

-

Isolate the salt by filtration and dry it carefully.

-

Gently heat the dry diazonium tetrafluoroborate salt. It will decompose to yield 1-fluoronaphthalene, nitrogen gas, and boron trifluoride.

-

Purify the resulting 1-fluoronaphthalene by distillation.

-

Biological Assay Protocols

3.2.1 MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluoronaphthalene derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

3.2.2 Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a series of twofold dilutions of the fluoronaphthalene derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

3.2.3 In Vitro Kinase Assay (e.g., VEGFR-2)

-

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

General Procedure:

-

The kinase (e.g., recombinant VEGFR-2), a specific substrate peptide, and ATP are combined in a reaction buffer.

-

The fluoronaphthalene derivative at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a set time at a specific temperature.

-

The amount of phosphorylated substrate is quantified using various detection methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).

-

The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

-

IV. Signaling Pathways and Experimental Workflows

The biological effects of fluoronaphthalene derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Key Signaling Pathways

-

p38 MAPK Pathway: This pathway is involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38 MAPK can be a therapeutic strategy for inflammatory diseases and some cancers.

-

VEGFR-2 Signaling Pathway: Critical for angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a key strategy in cancer therapy.

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA. Their inhibition leads to DNA damage and apoptosis, making them effective targets for anticancer drugs.

General Experimental Workflow

The discovery and development of novel fluoronaphthalene derivatives as therapeutic agents typically follow a structured workflow.

Structure-Activity Relationship (SAR)

The biological activity of fluoronaphthalene derivatives is highly dependent on their chemical structure. The position of the fluorine atom, as well as the nature and position of other substituents on the naphthalene ring and any appended moieties, can significantly impact potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Novel Tricyclic Flavonoids as Promising Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (E)-1-(4-Aminophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (6-Fluoronaphthalen-2-yl)methanol

This technical guide provides essential information regarding the molecular properties of (6-Fluoronaphthalen-2-yl)methanol, a fluorinated aromatic alcohol of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document summarizes the key molecular data for this compound.

Core Molecular Data

The fundamental molecular characteristics of this compound have been compiled from various chemical data sources. The following table provides a clear summary of this quantitative information.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉FO | [1][2][3] |

| Molecular Weight | 176.19 g/mol | [1][2][3] |

| CAS Number | 944351-48-8 | [1][2][3] |

Experimental Protocols

Logical Relationships and Workflows

The request for diagrams of signaling pathways or complex experimental workflows is not applicable to the presentation of basic molecular data for a single chemical compound. Such visualizations are typically used to illustrate intricate biological processes, multi-step experimental designs, or complex logical frameworks, none of which are relevant to the molecular weight and formula of this compound.

References

A Technical Guide to the Discovery and History of Fluoronaphthalene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoronaphthalene compounds, a unique class of organofluorine molecules, have carved a significant niche in the landscape of chemical synthesis and materials science. The introduction of fluorine atoms onto the naphthalene core dramatically alters its physicochemical and biological properties, leading to a wide array of applications, most notably in the pharmaceutical industry as key intermediates in the synthesis of drugs such as the antidepressant duloxetine. This in-depth technical guide explores the discovery, historical development, and key synthetic methodologies of fluoronaphthalene compounds, providing a comprehensive resource for researchers and professionals in the field.

Historical Perspective: The Dawn of Aromatic Fluorination

The journey into the world of fluoronaphthalenes is intrinsically linked to the broader history of organofluorine chemistry. A pivotal moment arrived in 1927 with the groundbreaking work of Günther Balz and Gerhard Schiemann. Their development of the Balz-Schiemann reaction provided the first reliable method for introducing a fluorine atom onto an aromatic ring. This reaction, involving the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, laid the foundation for the synthesis of a vast number of fluoroaromatic compounds, including the first fluoronaphthalenes.

While the Balz-Schiemann reaction remains a cornerstone of fluoroaromatic synthesis, the field has evolved significantly. The quest for milder, more efficient, and regioselective fluorination methods has led to the development of new reagents and catalytic systems. A notable advancement is the use of electrophilic fluorinating agents, such as Selectfluor, which allows for the direct fluorination of naphthalene under specific conditions.

Key Synthetic Methodologies

The synthesis of fluoronaphthalene compounds can be broadly categorized into two main approaches: the modification of a pre-existing naphthalene core and the construction of the fluorinated naphthalene ring system from smaller, fluorinated building blocks.

The Balz-Schiemann Reaction: A Classic Approach

The Balz-Schiemann reaction remains a widely used and reliable method for the synthesis of monofluoronaphthalenes. The general workflow involves three key steps:

-

Diazotization: An aminonaphthalene (naphthylamine) is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.

-

Anion Exchange: The diazonium salt is then reacted with a source of tetrafluoroborate anions, typically fluoroboric acid (HBF₄), to precipitate the corresponding diazonium tetrafluoroborate.

-

Thermal Decomposition (Pyrolysis): The isolated and dried diazonium tetrafluoroborate salt is heated, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of the desired fluoronaphthalene.

Caption: The Balz-Schiemann reaction for the synthesis of 1-Fluoronaphthalene.

Direct Fluorination of Naphthalene

The direct introduction of fluorine onto the naphthalene ring system presents a more atom-economical approach. Electrophilic fluorinating agents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), have emerged as powerful reagents for this purpose. The reaction of naphthalene with Selectfluor can yield 1-fluoronaphthalene.[1] The regioselectivity of this reaction can be influenced by the reaction conditions and the presence of directing groups on the naphthalene ring.

Caption: Direct fluorination of naphthalene to produce 1-Fluoronaphthalene.

Synthesis of 2-Fluoronaphthalene from 2-Naphthol

An alternative strategy for the synthesis of 2-fluoronaphthalene avoids the use of diazonium salts. This method involves the conversion of the hydroxyl group of 2-naphthol into a better leaving group, followed by nucleophilic fluorination. A common procedure involves the reaction of 2-naphthol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to form a sulfonate ester. Subsequent reaction of this ester with a fluoride source, often in the presence of a catalyst, yields 2-fluoronaphthalene.[2]

References

Unlocking the Potential of (6-Fluoronaphthalen-2-yl)methanol: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Fluorinated Building Block for Drug Discovery and Development

(6-Fluoronaphthalen-2-yl)methanol , a fluorinated derivative of naphthalenemethanol, presents a compelling scaffold for the development of novel therapeutics. The strategic incorporation of a fluorine atom onto the naphthalene core significantly influences the molecule's physicochemical and pharmacokinetic properties, making it an attractive starting point for medicinal chemistry campaigns. This technical guide provides a comprehensive overview of the potential research areas for this compound, including detailed experimental protocols and an exploration of relevant biological signaling pathways.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is not extensively available in the public domain, its properties can be estimated based on related structures. The introduction of fluorine is known to increase lipophilicity and metabolic stability.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₁H₉FO | Based on structure |

| Molecular Weight | 176.19 g/mol | Calculated |

| Melting Point | Not available | Data for similar fluorinated naphthols suggest a crystalline solid at room temperature. |

| Boiling Point | Not available | Expected to be elevated due to the naphthalene core. |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | General characteristic of naphthalene derivatives. |

| LogP | Estimated to be in the range of 2.5 - 3.5 | Fluorine substitution typically increases the octanol-water partition coefficient. |

Experimental Protocol: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 6-fluoro-2-naphthaldehyde.

Reaction: Reduction of 6-fluoro-2-naphthaldehyde

Reagents and Materials:

-

6-fluoro-2-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Dissolution: Dissolve 6-fluoro-2-naphthaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Research Areas and Biological Targets

The this compound scaffold is a versatile building block for synthesizing a diverse range of bioactive molecules. Key areas for future research include its application in developing antagonists for inflammatory pathways, novel anticancer agents, and potential neuroprotective compounds.

Anti-inflammatory Applications: CCR3 Antagonism

Derivatives of this compound have shown promise as potent antagonists of the C-C chemokine receptor type 3 (CCR3). CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes, playing a crucial role in allergic inflammation and asthma.

CCR3 Signaling Pathway:

Upon binding of its chemokine ligands (e.g., eotaxin-1, -2, -3), CCR3 activates intracellular signaling cascades leading to eosinophil chemotaxis, activation, and survival. Blocking this pathway with antagonists derived from this compound can mitigate the inflammatory response.

Anticancer Drug Development

Naphthalene derivatives have been extensively studied for their anticancer properties. The fluorinated naphthalene core can be functionalized to target various pathways involved in cancer cell proliferation, survival, and metastasis.

Potential Anticancer Mechanisms:

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is frequently hyperactivated in many cancers, promoting cell growth and survival. Derivatives of this compound could be designed to inhibit key kinases in this pathway, such as PI3K or Akt.

-

Induction of Apoptosis: Compounds can be designed to modulate the Bcl-2 family of proteins, which are key regulators of apoptosis. Shifting the balance towards pro-apoptotic proteins (e.g., Bax, Bak) can trigger programmed cell death in cancer cells.

Neuroprotective Agent Development

Naphthalene derivatives have also been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The anti-inflammatory and antioxidant properties of these compounds could be beneficial.

Potential Neuroprotective Mechanisms:

-

Inhibition of Neuroinflammation: Chronic inflammation in the brain contributes to neuronal damage. By targeting pro-inflammatory pathways like NF-κB, derivatives of this compound could reduce the production of inflammatory cytokines.

Experimental Protocol: In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1][2][3][4]

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound-derived test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

This compound is a promising and versatile building block for the development of novel therapeutic agents. Its unique properties, conferred by the fluorinated naphthalene core, make it an ideal starting point for exploring a wide range of biological targets. The research areas outlined in this guide, including anti-inflammatory, anticancer, and neuroprotective applications, represent exciting avenues for future drug discovery and development efforts. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to embark on the synthesis and evaluation of new chemical entities derived from this valuable scaffold.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Role of (6-Fluoronaphthalen-2-yl)methanol in the Development of Potent and Selective CCR3 Antagonists

(6-Fluoronaphthalen-2-yl)methanol has emerged as a valuable building block in medicinal chemistry, particularly in the pursuit of novel therapeutics targeting the C-C chemokine receptor 3 (CCR3). This fluorinated naphthalene derivative serves as a key intermediate in the synthesis of potent and selective CCR3 antagonists, which hold promise for the treatment of inflammatory conditions such as asthma and allergic rhinitis.

Application in the Synthesis of CCR3 Antagonists

The primary application of this compound lies in its incorporation into complex molecular scaffolds designed to inhibit the activity of CCR3. A notable example is the synthesis of N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide , a potent CCR3 antagonist with significantly reduced off-target effects.[1][2] The (6-fluoro-2-naphthyl)methyl moiety, derived from this compound, plays a crucial role in the binding of the antagonist to the CCR3 receptor.

The strategic introduction of a fluorine atom onto the naphthalene ring system can enhance the metabolic stability and binding affinity of the resulting compound.[3][4] This is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

Quantitative Data Summary

The following table summarizes the in vitro activity of the lead compound synthesized using this compound as a starting material.

| Compound ID | Target | Assay | IC50 (nM) | Reference |

| N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide | Human CCR3 | CCR3 Inhibitory Activity | 23 | [1][2] |

| Human CYP2D6 | CYP2D6 Inhibitory Activity | 29,000 | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of 2-(chloromethyl)-6-fluoronaphthalene from this compound

To a solution of this compound in an appropriate solvent (e.g., dichloromethane), a chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at a controlled temperature (e.g., 0 °C).

The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated sodium bicarbonate solution).

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield 2-(chloromethyl)-6-fluoronaphthalene.

Purification of the crude product can be achieved by column chromatography on silica gel.

Protocol 2: General Procedure for the N-alkylation of an amine with 2-(chloromethyl)-6-fluoronaphthalene

To a solution of the desired amine in a suitable solvent (e.g., dimethylformamide or acetonitrile), a base (e.g., potassium carbonate or triethylamine) is added.

A solution of 2-(chloromethyl)-6-fluoronaphthalene in the same solvent is then added dropwise to the mixture.

The reaction is stirred at an appropriate temperature (e.g., room temperature or elevated temperature) until completion, monitored by TLC.

The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

The resulting crude product is purified by column chromatography to afford the desired N-((6-fluoronaphthalen-2-yl)methyl) derivative.

Visualizing the CCR3 Signaling Pathway

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of eosinophils, basophils, and Th2 lymphocytes to sites of inflammation.[1][3] Its activation by chemokines such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26) triggers a cascade of intracellular signaling events.

Figure 1. Simplified signaling pathway of the CCR3 receptor.

The binding of eotaxins to CCR3 leads to the activation of heterotrimeric G proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to cellular responses such as chemotaxis, degranulation, and cytokine release.[4] CCR3 antagonists derived from this compound competitively bind to the receptor, thereby inhibiting these downstream signaling events and mitigating the inflammatory response.

References

- 1. Increased expression of chemokine receptor CCR3 and its ligands in ulcerative colitis: the role of colonic epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR3 deficiency shifts adaptive to innate-driven immunity in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCR3 signaling in Eosinophils [m.antpedia.com]

Application Notes and Protocols for (6-Fluoronaphthalen-2-yl)methanol in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Fluoronaphthalen-2-yl)methanol is a valuable synthetic building block, primarily utilized in the construction of complex molecular architectures for drug discovery and development. Its fluorinated naphthalene core is a key pharmacophore in various biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent C-C chemokine receptor 3 (CCR3) antagonist, highlighting its role in medicinal chemistry. The protocols are derived from established synthetic routes and provide a basis for the rational design and synthesis of novel therapeutic agents.

Introduction

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The (6-fluoronaphthalen-2-yl)methyl moiety, derived from this compound, has emerged as a privileged scaffold in medicinal chemistry. Its application in the development of antagonists for the CCR3 receptor, a key target in inflammatory diseases such as asthma, demonstrates the utility of this building block.

This application note focuses on the synthetic pathway from this compound to a key intermediate, 8-((6-fluoronaphthalen-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-amine, and its subsequent elaboration into a potent CCR3 antagonist.

Synthetic Applications

The primary application of this compound is as a precursor to 6-fluoro-2-naphthaldehyde. This transformation is a critical first step in incorporating the fluoronaphthylmethyl group into a target molecule. The subsequent reductive amination of the aldehyde with a suitable amine is a robust and widely used method for forming the key C-N bond.

Synthesis of CCR3 Receptor Antagonists

A notable application of this compound is in the synthesis of selective CCR3 receptor antagonists. The (6-fluoro-2-naphthyl)methyl group has been identified as an essential moiety for potent CCR3 inhibitory activity.[1] A key challenge in the development of these antagonists was to minimize off-target effects, particularly the inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme.[2] The synthesis of N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide demonstrates a successful strategy to achieve potent and selective CCR3 antagonism.[2]

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for a CCR3 antagonist.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of key intermediates and the final CCR3 antagonist, starting from this compound.

Synthesis of 6-Fluoro-2-naphthaldehyde

Reaction: Oxidation of this compound to 6-Fluoro-2-naphthaldehyde.

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM), add an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.2-1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the oxidant byproducts.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-fluoro-2-naphthaldehyde.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure aldehyde.

Table 1: Quantitative Data for the Synthesis of 6-Fluoro-2-naphthaldehyde

| Parameter | Value |

| Starting Material | This compound |

| Oxidizing Agent | Pyridinium chlorochromate (PCC) |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 2-4 h |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₇FO |

| Molecular Weight | 174.17 g/mol |

Synthesis of exo-8-((6-Fluoronaphthalen-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Reaction: Reductive amination of 6-Fluoro-2-naphthaldehyde with exo-8-azabicyclo[3.2.1]octan-3-amine.

Procedure:

-

Dissolve 6-fluoro-2-naphthaldehyde (1.0 eq) and exo-8-azabicyclo[3.2.1]octan-3-amine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

For the formation of the dihydrochloride salt, dissolve the purified amine in a minimal amount of methanol and add a solution of HCl in diethyl ether. The precipitate is then collected by filtration and dried.

Table 2: Quantitative Data for the Synthesis of the Key Amine Intermediate

| Parameter | Value |

| Starting Aldehyde | 6-Fluoro-2-naphthaldehyde |

| Starting Amine | exo-8-Azabicyclo[3.2.1]octan-3-amine |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | 1,2-Dichloroethane (DCE) |

| Reaction Time | 12-24 h |

| Yield | 70-85% |

| Appearance | White solid |

| Molecular Formula (as free base) | C₁₈H₂₁FN₂ |

| Molecular Weight (as free base) | 284.37 g/mol |

Synthesis of N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide

Reaction: Amide coupling of exo-8-((6-Fluoronaphthalen-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-amine with 3-(piperidin-1-ylcarbonyl)isonicotinic acid 1-oxide.

Procedure:

-

To a solution of 3-(piperidin-1-ylcarbonyl)isonicotinic acid 1-oxide (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of exo-8-((6-Fluoronaphthalen-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-amine (1.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-